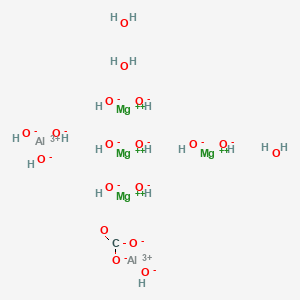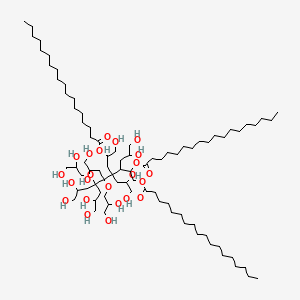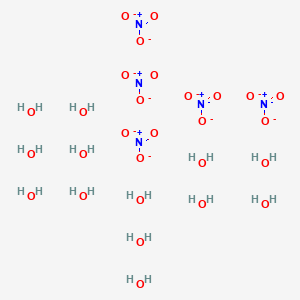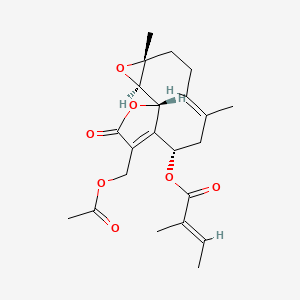
Marginatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marginatin is a natural product found in Vernonia marginata and Piper marginatum with data available.
Aplicaciones Científicas De Investigación
1. Building and Structure Reliability
E. Gvozdev (2021) discusses the application of margin safety in assessing the strength reliability of structural elements of buildings and structures, particularly in response to additional loads such as explosions, fires, and vibration processes. This research is vital for ensuring the safety and durability of buildings in various conditions (Gvozdev, 2021).
2. Biomedical Applications
K. Yue et al. (2015) explore the use of Gelatin methacryloyl (GelMA) hydrogels in biomedical applications. GelMA hydrogels are valuable for their biological properties and tunable physical characteristics, resembling the native extracellular matrix and supporting cell proliferation and spread. Their versatility is evident in tissue engineering, cell research, drug delivery, and biosensing (Yue et al., 2015).
3. Ocean-Continent Margin Research
Gao Shu (2005) addresses the shift in focus of marine geological sciences to process and methodology aspects, particularly in ocean-continent margin research. This involves multidisciplinary approaches and new technologies to understand the dynamics and evolution of continental margins (Shu, 2005).
4. Microchannel Blood Flow Analysis
Abhishek Jain and L. Munn (2009) study white blood cell margination in microchannels to understand blood rheology in conditions mimicking real microvessels. Their findings are crucial for blood flow analysis and understanding the hemodynamic effects of various blood components (Jain & Munn, 2009).
5. Computational Biology
A. Ben-Hur et al. (2008) discuss the use of Support Vector Machines and kernel methods in computational biology for data analysis. These methods are pivotal in predicting biological systems, dealing with high-dimensional datasets, and modeling diverse data sources (Ben-Hur et al., 2008).
Propiedades
Número CAS |
11091-28-4 |
|---|---|
Fórmula molecular |
C22H28O7 |
Peso molecular |
404.459 |
InChI |
InChI=1S/C22H28O7/c1-6-13(3)20(24)27-16-10-12(2)8-7-9-22(5)19(29-22)18-17(16)15(21(25)28-18)11-26-14(4)23/h6,8,16,18-19H,7,9-11H2,1-5H3/b12-8+,13-6+/t16-,18-,19+,22+/m0/s1 |
Clave InChI |
IQTUMZPQDFIKPO-RARZNRSVSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(=CCCC2(C(O2)C3C1=C(C(=O)O3)COC(=O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




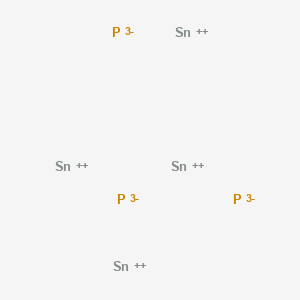
![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

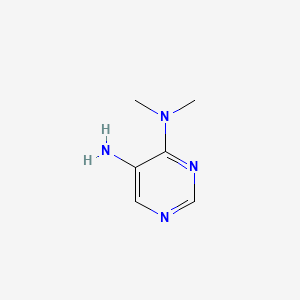
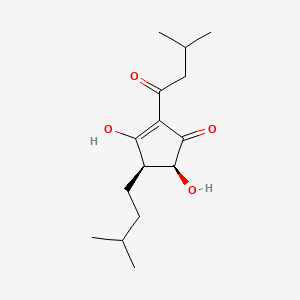
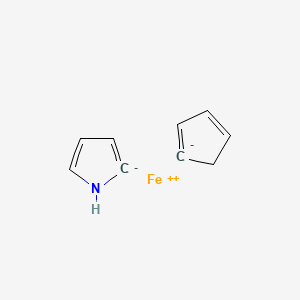
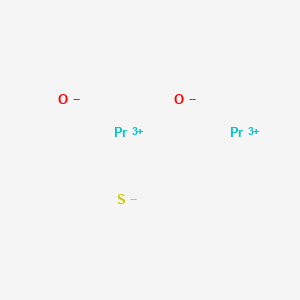

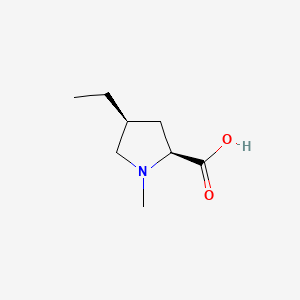
![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
